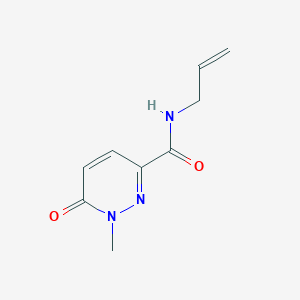![molecular formula C6H7F5O B2978375 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol CAS No. 2580210-48-4](/img/structure/B2978375.png)
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 2580210-48-4 . It has a molecular weight of 190.11 . The IUPAC name for this compound is (3,3-difluoro-1-(trifluoromethyl)cyclobutyl)methanol .
Molecular Structure Analysis
The InChI code for “[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol” is 1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Reactivity and Synthesis
- The study by Creary (2023) on 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations reveals insights into the stereochemistry of solvent capture and the formation of methyl ether substitution products, providing foundational knowledge for manipulating cyclobutyl-based compounds in synthesis (Creary, 2023).
- Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, showcasing the utility of cyclobutyl methanol derivatives in facilitating cycloaddition reactions, which are pivotal in constructing complex molecular architectures (Ozcubukcu et al., 2009).
Catalysis and Material Science
- Lehman et al. (2015) identified a bimetallic Ir(IV) μ-oxo intermediate in the oxyfunctionalization of Cp*Ir(III)(NHC)(Me)(Cl) with O₂, indicating the potential of cyclobutyl methanol derivatives in understanding and enhancing metal-catalyzed oxidation reactions (Lehman et al., 2015).
- The synthesis and applications of methanol, including its role as a precursor for more complex chemical compounds and as a clean-burning fuel, have been detailed by Dalena et al. (2018), highlighting the broader context in which cyclobutyl methanol derivatives might be utilized (Dalena et al., 2018).
Environmental and Green Chemistry
- Dong et al. (2014) utilized α-trifluoromethyl-(indol-3-yl)methanols in a formal [3+2] cycloaddition, paving the way for the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating the environmental and synthetic versatility of fluorinated cyclobutyl methanols (Dong et al., 2014).
Energy and Fuel Cell Technology
- Advances in methanol production and utilization, especially towards hydrogen generation via membrane reactor technology, were explored by Dalena et al. (2018). This work illustrates the importance of methanol and its derivatives in sustainable energy solutions (Dalena et al., 2018).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H226, H302, H315, H319, H335 . These codes correspond to specific hazards related to flammability, health hazards if swallowed, skin irritation, eye irritation, and respiratory irritation respectively .
properties
IUPAC Name |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQIOIENVJVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

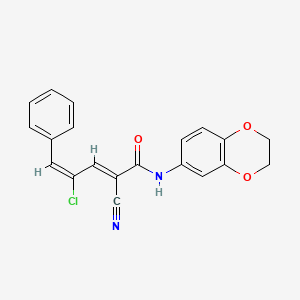
![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)
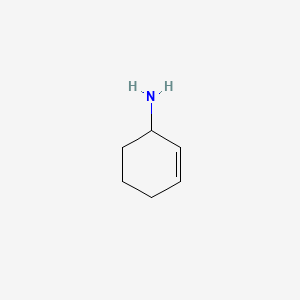
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2978297.png)
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2978298.png)
![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2978300.png)
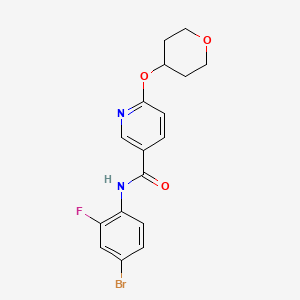
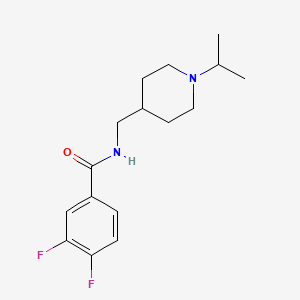
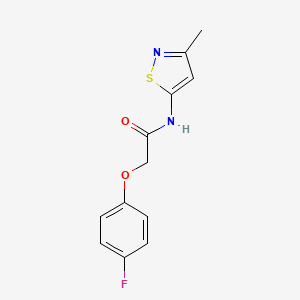
![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)
![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)
